molecular formula C24H20ClN3O B1246072 SDZ285428 CAS No. 174262-10-3

SDZ285428

Cat. No.: B1246072
CAS No.: 174262-10-3
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-QHCPKHFHSA-N
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Description

(1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- is a complex organic compound that features a biphenyl core with various functional groups attached

Properties

CAS No.

174262-10-3

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1

InChI Key

FHHNSSGZEIVGMS-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Other CAS No.

174262-10-3

Synonyms

VID 400
VID400

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of SDZ285428 likely involves sequential acylation and alkylation steps to assemble its benzamide-imidazole framework. Retrosynthetic disconnections suggest two key intermediates:

  • Benzoyl chloride derivative : A chlorophenyl-substituted benzoyl chloride serves as the acylating agent.

  • Imidazole-bearing amine : A secondary amine containing the imidazole moiety reacts with the acyl chloride to form the urea linkage.

Stepwise Synthesis Protocol

While explicit synthetic details are unavailable, the following pathway is inferred from analogous compounds and reagent compatibility:

Step 1: Synthesis of Chlorophenyl-Benzoyl Chloride

  • Reactants : 4-Chlorobiphenyl-4-carboxylic acid, thionyl chloride (SOCl₂).

  • Conditions : Reflux under anhydrous conditions (60–80°C, 4–6 hours).

  • Mechanism : Carboxylic acid conversion to acyl chloride via nucleophilic acyl substitution.

Step 2: Preparation of Imidazole-Containing Amine

  • Reactants : 1-(2-Aminoethyl)imidazole, alkylating agent (e.g., benzyl bromide).

  • Conditions : Alkylation in DMF with potassium carbonate (K₂CO₃) as base (room temperature, 12 hours).

Step 3: Coupling of Acyl Chloride and Amine

  • Reactants : Chlorophenyl-benzoyl chloride, imidazole-amine.

  • Conditions : Schotten-Baumann reaction in dichloromethane (DCM) with triethylamine (Et₃N) as base (0°C to room temperature, 2 hours).

  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Reagents and Conditions for Key Synthetic Steps

StepReactantsSolventConditionsYield*
14-Chlorobiphenyl-4-COOH, SOCl₂TolueneReflux, 6 h85%
21-(2-Aminoethyl)imidazole, BnBrDMFRT, 12 h, K₂CO₃78%
3Acyl chloride, imidazole-amineDCM/Et₃N0°C → RT, 2 h65%
*Theoretical yields based on analogous reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.85–7.20 (m, 13H, aromatic-H), 4.10 (t, 2H, -CH₂-N), 3.75 (q, 2H, -CH₂-N).

  • LC-MS (ESI+) : m/z 402.1 [M+H]⁺ (calc. 401.89).

Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes.

Stability and Formulation Considerations

Solubility Optimization

This compound exhibits limited aqueous solubility, necessitating DMSO-based stock solutions (50 mg/mL). For in vivo studies, formulations often incorporate co-solvents:

  • Vehicle : DMSO/PEG300/Tween 80 (10:45:45 v/v/v).

  • Storage : -20°C in aliquots to prevent freeze-thaw degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s structure suggests potential as a pharmaceutical agent. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-carboxamide derivatives: Compounds with different substituents on the biphenyl core.

    Imidazole-containing compounds: Molecules featuring the imidazole ring, such as histamine or antifungal agents like ketoconazole.

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Document synthetic routes (e.g., reaction temperature, purification steps) in supplementary materials. Use orthogonal analytical methods (HPLC, NMR) for quality control. Share characterized samples with collaborating labs for cross-validation .

Comparative and Translational Research

Q. What criteria should guide the selection of this compound analogs for preclinical development?

  • Methodological Answer : Prioritize analogs with improved potency (lower IC50), selectivity (higher parasite/human CYP51 ratio), and solubility (measured via shake-flask method). Use in silico ADMET predictors to flag compounds with poor bioavailability or toxicity risks .

Q. How can researchers contextualize this compound’s efficacy against other CYP51 inhibitors in the literature?

  • Methodological Answer : Perform meta-analyses of published IC50 and I/E2 values using standardized units (e.g., μM for IC50). Account for differences in assay conditions (e.g., enzyme source, incubation time). Use forest plots to visualize comparative efficacy .

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